4-Fluoro-2-(trifluoromethyl)styrene
Overview
Description
4-Fluoro-2-(trifluoromethyl)styrene is a fluorinated aromatic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a styrene backbone. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . Another approach involves the use of photoredox catalysts to promote the formation of trifluoromethyl radicals, which can then react with styrene derivatives .
Industrial Production Methods
Industrial production of 4-Fluoro-2-(trifluoromethyl)styrene often relies on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethyl)styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts (e.g., palladium, ruthenium), photoredox catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield substituted styrene derivatives, while cycloaddition reactions can produce cycloalkanes and cycloalkenes with fluorinated substituents .
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)styrene has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthetic intermediate for the preparation of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and probes for biological studies.
Mechanism of Action
The mechanism by which 4-Fluoro-2-(trifluoromethyl)styrene exerts its effects involves the activation of carbon-fluorine bonds. The presence of fluorine atoms influences the electronic properties of the molecule, making it more reactive towards certain chemical transformations. The compound can participate in various catalytic cycles, where transition metals facilitate the formation and cleavage of bonds, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)styrene: Similar to 4-Fluoro-2-(trifluoromethyl)styrene but lacks the additional fluoro group.
4-Fluorostyrene: Contains a single fluoro group without the trifluoromethyl substituent.
α-(Trifluoromethyl)styrene: Another fluorinated styrene derivative with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. This dual substitution enhances the compound’s reactivity and makes it a valuable building block for the synthesis of complex fluorinated molecules .
Properties
IUPAC Name |
1-ethenyl-4-fluoro-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWPGOSTFOMXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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